molecular formula C6H10F3NO B13504372 (2S,3R)-2-(trifluoromethyl)piperidin-3-ol

(2S,3R)-2-(trifluoromethyl)piperidin-3-ol

Cat. No.: B13504372
M. Wt: 169.14 g/mol
InChI Key: HRXOCFAASSUVGL-UHNVWZDZSA-N
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Description

(2S,3R)-2-(trifluoromethyl)piperidin-3-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-(trifluoromethyl)piperidin-3-ol typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method is the nucleophilic substitution reaction where a suitable piperidine derivative is reacted with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as copper or palladium complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-(trifluoromethyl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could result in a de-trifluoromethylated piperidine.

Scientific Research Applications

(2S,3R)-2-(trifluoromethyl)piperidin-3-ol has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: Researchers investigate its effects on biological systems to understand its potential therapeutic benefits and mechanisms of action.

Mechanism of Action

The mechanism by which (2S,3R)-2-(trifluoromethyl)piperidin-3-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (3R,5S)-5-(trifluoromethyl)piperidin-3-ol: Another piperidine derivative with a trifluoromethyl group, but differing in the position of the substituents.

    2-(trifluoromethyl)pyrrolidine: A related compound with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

(2S,3R)-2-(trifluoromethyl)piperidin-3-ol is unique due to its specific stereochemistry and the position of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C6H10F3NO

Molecular Weight

169.14 g/mol

IUPAC Name

(2S,3R)-2-(trifluoromethyl)piperidin-3-ol

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)5-4(11)2-1-3-10-5/h4-5,10-11H,1-3H2/t4-,5+/m1/s1

InChI Key

HRXOCFAASSUVGL-UHNVWZDZSA-N

Isomeric SMILES

C1C[C@H]([C@H](NC1)C(F)(F)F)O

Canonical SMILES

C1CC(C(NC1)C(F)(F)F)O

Origin of Product

United States

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